molecular formula C19H16ClN3O2 B13824671 N-(3-chlorophenyl)-2-(1-naphthylacetyl)hydrazinecarboxamide

N-(3-chlorophenyl)-2-(1-naphthylacetyl)hydrazinecarboxamide

Cat. No.: B13824671
M. Wt: 353.8 g/mol
InChI Key: TYOWAGYZQSHKLQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a naphthyl group, and a hydrazinecarboxamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide typically involves the reaction of 3-chlorophenylhydrazine with naphthalen-1-ylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the hydrazinecarboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazine: Lacks the carboxamide group.

    N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)carboxamide: Lacks the hydrazine group.

    N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)amine: Lacks both the hydrazine and carboxamide groups.

Uniqueness

N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide is unique due to the presence of both the hydrazine and carboxamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(2-naphthalen-1-ylacetyl)amino]urea

InChI

InChI=1S/C19H16ClN3O2/c20-15-8-4-9-16(12-15)21-19(25)23-22-18(24)11-14-7-3-6-13-5-1-2-10-17(13)14/h1-10,12H,11H2,(H,22,24)(H2,21,23,25)

InChI Key

TYOWAGYZQSHKLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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